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Compound of Interest

Compound Name: BMS-214662 mesylate

Cat. No.: B8609629 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth structural and functional analysis of the

farnesyltransferase (FTase) inhibitor, BMS-214662, in complex with its target enzyme.

Farnesyltransferase is a critical enzyme in the post-translational modification of various cellular

proteins, including the Ras superfamily of small GTPases. Dysregulation of Ras signaling is a

hallmark of many cancers, making FTase a compelling target for anticancer drug development.

BMS-214662 is a potent, non-peptide, competitive inhibitor of FTase that has been evaluated in

clinical trials. Understanding the precise molecular interactions between BMS-214662 and

FTase is paramount for the rational design of next-generation inhibitors with improved potency

and selectivity.

Quantitative Analysis of BMS-214662 Inhibition and
Crystallographic Data
The inhibitory potency of BMS-214662 and the crystallographic data for its complex with rat

farnesyltransferase are summarized below.
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Inhibitory Activity of BMS-214662

Parameter Value

IC₅₀ (H-Ras) 1.3 nM[1]

IC₅₀ (K-Ras) 8.4 nM[1]

Selectivity over GGTase-I >1000-fold[2]

Crystallographic Data for FTase-FPP-BMS-

214662 Complex (PDB ID: 1SA5)

Parameter Value

Resolution 2.60 Å[3]

R-Value Work 0.188[3]

R-Value Free 0.225

Space Group P 61

Unit Cell Lengths (a, b, c) 174.13 Å, 174.13 Å, 69.71 Å

Unit Cell Angles (α, β, γ) 90°, 90°, 120°

Molecular Interactions of BMS-214662 with
Farnesyltransferase
The crystal structure of BMS-214662 in complex with farnesyltransferase and farnesyl

pyrophosphate (FPP) reveals that the inhibitor binds in the peptide-binding site of the enzyme,

consistent with its peptide-competitive mechanism of inhibition.

Key interactions include:

Zinc Coordination: The imidazole group of BMS-214662 directly coordinates with the

catalytic zinc ion in the active site.
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Hydrophobic Interactions: The methylphenyl group of the inhibitor is situated in a

hydrophobic pocket, where it makes stacking interactions with the farnesyl moiety of FPP

and the aromatic side chains of Trp 102β and Trp 106β.

Van der Waals Contacts: The central tetrahydrobenzodiazepine core of BMS-214662 forms

van der Waals contacts with the surrounding protein residues and the FPP ligand.

Solvent Exposure: The thienylsulfonyl group is largely exposed to the solvent, which is

consistent with structure-activity relationship (SAR) data showing that various substituents at

this position are well-tolerated.

Signaling Pathway Inhibition
Farnesyltransferase is a key enzyme in the Ras signaling pathway. Its inhibition by BMS-

214662 disrupts this cascade, which is crucial for cell growth, differentiation, and survival.
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Figure 1: Simplified Ras signaling pathway and the inhibitory action of BMS-214662.

Experimental Protocols
Expression and Purification of Rat Farnesyltransferase
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This protocol is adapted from established methods for expressing and purifying active

heterodimeric farnesyltransferase.

Expression System: A translationally coupled two-cistron E. coli expression system is used,

where the β-subunit is encoded upstream of the α-subunit.

Culture Growth: Twelve liters of E. coli BL21(DE3) cells harboring the expression plasmid are

grown at 37°C in Terrific Broth containing kanamycin (25 µg/ml) to an absorbance at 595 nm

of 3.

Induction: Protein expression is induced by adding IPTG to a final concentration of 0.8 mM.

Cells are grown for an additional 5 hours post-induction.

Cell Lysis: Harvested cells are resuspended in lysis buffer (50 mM Tris-HCl pH 7.0, 200 mM

NaCl, 5 µM ZnCl₂, 5 mM MgCl₂, 20 mM imidazole, 1 mM β-mercaptoethanol, and protease

inhibitors) and lysed by sonication.

Affinity Chromatography: The lysate is cleared by centrifugation and the supernatant is

loaded onto a Ni-NTA affinity column. The column is washed, and the His-tagged FTase is

eluted with a gradient of imidazole.

Further Purification: The eluted fractions containing FTase are pooled, concentrated, and

subjected to further purification steps such as ion-exchange and size-exclusion

chromatography to achieve high purity.

Storage: The purified enzyme is stored in a buffer containing 50% glycerol at -80°C.

Crystallization of the FTase-FPP-BMS-214662 Complex
The following protocol outlines the steps for co-crystallization.

Complex Formation: Purified rat FTase (10 mg/ml) is incubated with a molar excess of FPP

and BMS-214662 on ice to allow for complex formation.

Crystallization Method: The hanging drop vapor diffusion method is employed.

Crystallization Conditions: The crystallization drops are prepared by mixing the protein-ligand

complex solution with a reservoir solution containing 7% PEG 4000 and 0.1 M sodium
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acetate, pH 5.7.

Incubation: Crystallization trays are incubated at 22°C.

Crystal Growth: Hexagonal rod-shaped crystals typically appear within 2-3 weeks.

Cryoprotection and Data Collection: Crystals are cryoprotected using the reservoir solution

supplemented with glycerol and flash-cooled in liquid nitrogen. X-ray diffraction data are

collected at a synchrotron source.

Farnesyltransferase Activity Assay
A continuous fluorescence-based assay is used to measure FTase activity and the inhibitory

effects of compounds like BMS-214662.

Assay Principle: The assay measures the increase in fluorescence of a dansylated peptide

substrate upon its farnesylation by FTase.

Reagents: The assay mixture contains assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM

MgCl₂, 10 µM ZnCl₂, 1 mM DTT), FPP, and the dansylated peptide substrate (e.g., N-Dansyl-

GCVLS).

Procedure: a. The inhibitor (BMS-214662) at various concentrations is pre-incubated with

FTase. b. The reaction is initiated by the addition of FPP and the dansylated peptide

substrate. c. The increase in fluorescence intensity is monitored over time at an excitation

wavelength of 340 nm and an emission wavelength of 550 nm.

Data Analysis: The initial reaction rates are determined from the linear portion of the

progress curves. IC₅₀ values are calculated by plotting the percentage of inhibition against

the inhibitor concentration.

Experimental and Data Analysis Workflow
The overall workflow for the structural and functional analysis of BMS-214662 is depicted

below.
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Figure 2: Experimental workflow for structural and functional analysis.

Conclusion
The structural and functional data presented in this guide provide a comprehensive overview of

the interaction between BMS-214662 and farnesyltransferase. The high-resolution crystal

structure reveals the molecular basis for the potent and selective inhibition of FTase by this

compound. The detailed experimental protocols offer a valuable resource for researchers in the

field of cancer drug discovery and structural biology. This knowledge can be leveraged for the

structure-based design of novel farnesyltransferase inhibitors with enhanced therapeutic

profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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